molecular formula C₁₅H₂₈N₄O₄ B1144938 (1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid CAS No. 229615-12-7

(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid

Cat. No.: B1144938
CAS No.: 229615-12-7
M. Wt: 328.41
InChI Key:
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Description

(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₈N₄O₄ and its molecular weight is 328.41. The purity is usually 95%.
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Scientific Research Applications

Neuraminidase Inhibitor Synthesis and Influenza Treatment

  • Synthesis Related to Zanamivir and Oseltamivir : The compound has been synthesized starting from natural siastatin B, indicating its relevance in creating inhibitors for influenza virus neuraminidases. This synthesis connects it to significant antiviral agents like zanamivir and oseltamivir, highlighting its importance in medicinal chemistry and drug development processes (Shitara et al., 2000).

  • Immune System Effects in Influenza Treatment : The compound, under the name RWJ-270201, has shown potent inhibition of influenza virus neuraminidase, effectively inhibiting infections in vitro and in animal models. Notably, its administration in mice did not significantly affect various immune parameters, suggesting its focused action on viral inhibition without broadly suppressing immune functions (Sidwell et al., 2001).

  • Advances in Neuraminidase Inhibitor Discovery : Continuous interest in neuraminidase inhibitors due to pandemic concerns has led to the development and synthesis of this compound, alongside other potent inhibitors. The synthesis details provided reinforce its importance in ongoing research to control influenza infections, reflecting the compound's contribution to expanding therapeutic options (Chand, 2005).

Research on Synthesis and Biological Evaluation

  • Synthetic Methodologies and Analogs : The research efforts include the synthesis of related compounds, showcasing a broader context of its application in designing and evaluating new antiviral agents. These synthetic approaches are crucial for generating analogs with potentially enhanced efficacy or reduced toxicity (Battistini et al., 2004).

  • Combination Treatments for Influenza : Investigating the compound in combination with other known antivirals like ribavirin has shown promise in enhancing therapeutic outcomes. This research underlines the potential of using combination therapies for more effective management of influenza virus infections (Smee et al., 2002).

Mechanism of Action

Target of Action

The primary target of (+)-ent-Peramivir is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

(+)-ent-Peramivir acts as an inhibitor of the neuraminidase enzyme . By binding to this enzyme, it prevents the cleavage of sialic acid, which is necessary for the release of newly formed influenza viruses from the host cell . This inhibition effectively halts the spread of the virus within the host organism .

Biochemical Pathways

The primary biochemical pathway affected by (+)-ent-Peramivir is the viral replication cycle of the influenza virus. By inhibiting the neuraminidase enzyme, (+)-ent-Peramivir disrupts the final step of the viral replication cycle, which is the release of new virus particles from the host cell . This disruption prevents the spread of the virus to other cells and helps to contain the infection .

Pharmacokinetics

The pharmacokinetics of (+)-ent-Peramivir involve its absorption, distribution, metabolism, and excretion (ADME) properties. As an intravenous drug, (+)-ent-Peramivir is directly introduced into the bloodstream, bypassing the need for absorption from the gastrointestinal tract . It is distributed throughout the body, reaching the sites of influenza virus infection

Result of Action

The molecular and cellular effects of (+)-ent-Peramivir’s action include the inhibition of viral replication and the prevention of new virus particle release from infected cells . This results in a decrease in viral load and helps to alleviate the symptoms of influenza .

Properties

IUPAC Name

(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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